N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 2,4-difluorophenyl group at position 4 and a phenyl group at position 3. The triazole ring is further functionalized with a sulfanyl-acetamide moiety, where the acetamide nitrogen is attached to a 1-cyano-1,2-dimethylpropyl group. The 2,4-difluorophenyl substituent is a common pharmacophore in medicinal chemistry, known to improve bioavailability and resistance to oxidative metabolism .
Properties
Molecular Formula |
C22H21F2N5OS |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(2,4-difluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21F2N5OS/c1-14(2)22(3,13-25)26-19(30)12-31-21-28-27-20(15-7-5-4-6-8-15)29(21)18-10-9-16(23)11-17(18)24/h4-11,14H,12H2,1-3H3,(H,26,30) |
InChI Key |
BORZSZFHXRCYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and a sulfanyl group, which are known to contribute to its biological activities. The molecular formula is , and its structural features are crucial for understanding its interaction with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Triazole Ring | Contributes to the compound's reactivity |
| Sulfanyl Group | Enhances interaction with biological targets |
| Cyano Group | May influence pharmacokinetics |
| Dimethylpropyl Chain | Provides hydrophobic properties |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this structure exhibit notable antimicrobial activity. For instance, derivatives of triazole have been shown to inhibit the growth of various pathogens, suggesting that this compound may possess similar effects.
Anticancer Activity
Research indicates that triazole-containing compounds can act as potent anticancer agents. A study demonstrated that derivatives with structural similarities inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.
Case Study: Triazole Derivatives in Cancer Research
A case study evaluating a series of triazole derivatives revealed that modifications in the side chains significantly affected their anticancer activities. The compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of pathogen growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Variable effects depending on concentration |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with specific receptors to modulate signaling pathways.
- DNA Interaction : Potential binding to DNA may disrupt replication processes in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and inferred properties of the target compound and related acetamide-triazole derivatives:
Key Observations
Triazole Core Modifications :
- Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target compound and derivatives enhances metabolic stability compared to phenyl or methylphenyl substituents .
- Heteroaromatic Substituents : Pyridinyl () or furanyl () groups may facilitate hydrogen bonding or π-π stacking in target interactions, whereas the target compound’s phenyl group offers simpler hydrophobic interactions.
Compounds with trifluoromethoxy or chlorophenyl groups () exhibit higher logP values, suggesting the target compound may have intermediate solubility .
Biological Activity Insights: Anti-Exudative Activity: Furan-containing derivatives () show moderate activity (47% yield) compared to diclofenac sodium, but the target compound’s lack of amino/furan groups makes direct comparison unclear . Orco Agonism: Ethyl and pyridinyl substituents () are critical for Orco channel activation (e.g., VUAA-1), but the target compound’s substituents likely redirect its pharmacological profile .
Physicochemical Properties
Research Findings and Implications
- Synthetic Routes : The target compound could be synthesized via methods similar to , using pyridine/zeolite catalysts for triazole-acetamide coupling .
- Structure-Activity Relationships (SAR): Fluorine atoms in the 2,4-difluorophenyl group enhance binding to hydrophobic pockets in enzymes or receptors . Cyano groups may reduce metabolic oxidation but could limit membrane permeability due to polarity.
Preparation Methods
General Synthesis of Triazole Derivatives
Triazole derivatives are typically synthesized through multi-step organic reactions. A common approach involves the formation of the triazole ring followed by functionalization with various groups to achieve the desired structure. For compounds like N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, the synthesis might involve:
- Step 1: Formation of the 1,2,4-triazole core. This can be achieved through reactions involving hydrazine derivatives and suitable aldehydes or ketones.
- Step 2: Introduction of the phenyl and difluorophenyl groups. This could involve arylation reactions using appropriate aryl halides.
- Step 3: Attachment of the sulfanyl group. This might involve nucleophilic substitution reactions.
- Step 4: Introduction of the cyano and acetamide functionalities. This could involve reactions with cyanide sources and amide-forming reactions.
Chemical Properties and Characterization
The chemical properties of this compound would be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). The presence of the triazole ring, phenyl groups, and sulfanyl group would be confirmed by specific signals in the NMR spectra.
| Property | Expected Value |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| IUPAC Name | This compound |
| InChI Key | Not specified |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions optimize yield?
The compound is synthesized via multi-step reactions involving triazole-thiol intermediates and cyanoacetamide derivatives. Microwave-assisted synthesis or solvent-free conditions are recommended to enhance reaction efficiency . Critical steps include:
- Thiol-triazole coupling : Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
- Acetamide functionalization : Requires stoichiometric control of the cyanoalkylamine reagent to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol yields >85% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and sulfanyl-acetamide linkage (e.g., δ 3.8–4.2 ppm for SCH₂CO) .
- IR spectroscopy : Absorbance at 2200–2250 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (amide C=O) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ≈ 495–510 Da) and purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
Triazole-acetamide derivatives exhibit antimicrobial and anticancer activity. For example:
- Antifungal : MIC values of 2–8 µg/mL against Candida albicans .
- Anticancer : IC₅₀ of 10–20 µM in MCF-7 breast cancer cells via apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies in potency often arise from substituent effects. For example:
- Fluorophenyl vs. pyridinyl groups : Fluorophenyl enhances hydrophobicity and membrane permeability, improving antifungal activity .
- Sulfanyl vs. oxadiazole linkers : Sulfanyl groups increase thiol-mediated enzyme inhibition . Methodological approach : Conduct comparative SAR studies using isosteric replacements and measure logP/pKa to correlate physicochemical properties with activity .
Q. What experimental designs are recommended for optimizing enantiomeric purity in asymmetric synthesis?
The compound’s stereocenter at the 1-cyano-1,2-dimethylpropyl group requires chiral resolution:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) during the acetamide coupling step to achieve >90% ee .
Q. How can computational modeling predict target interactions for this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding modes with biological targets:
Q. What strategies mitigate low yields in large-scale synthesis?
Common issues include poor solubility of intermediates and side reactions. Solutions involve:
Q. How do structural modifications influence metabolic stability in preclinical studies?
- Cyano group : Reduces hepatic metabolism (CYP3A4) by limiting oxidative degradation .
- Difluorophenyl group : Enhances plasma stability (t₁/₂ > 6 hours in rodent models) . Testing protocol : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
